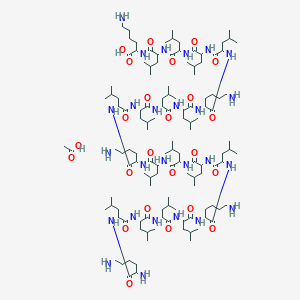
Unii-2L779V9ymy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LY339434 is a potent and selective agonist of the kainate receptor GluK1, GluR5.
Aplicaciones Científicas De Investigación
1. Advances in Nanoparticle Synthesis
Recent advances in the liquid-phase syntheses of inorganic nanoparticles have been a focal point in chemical research, reflecting the interplay between scientific discovery and technological development. This is exemplified in the evolution of the electronics industry, where discoveries in new semiconducting materials have led from vacuum tubes to advanced microchips, highlighting the progression and influence of such technologies in various industry sectors (Cushing, Kolesnichenko, & O'Connor, 2004).
2. Photoelectron Spectroscopy of Thin Films
The study of UN and U2N3 thin films through reactive DC sputtering in a nitrogen-containing atmosphere revealed insights into the itinerant character of 5f-electronic states in UN, contributing to the understanding of their high density of states at the Fermi energy. This research aids in the comprehension of material properties essential for various technological applications (Black et al., 2001).
3. Development of Dual-Band CMOS Front-Ends
Research on a dual-band front-end with two gain modes for wireless applications, operating in the 2.4 Industrial Scientific and Medical (ISM) band and 5.15-GHz Unlicensed National Information Infrastructure (UNII) band, demonstrates significant advancements in telecommunications. This development in CMOS process technology illustrates the continuous innovation in electronic communication systems (Li, Quintal, & Kenneth, 2004).
4. Synthesis and Spectroscopy of Actinide Compounds
Surface science research on actinides, specifically the synthesis and surface spectroscopy studies of thin films of actinides and their compounds, plays a crucial role in understanding materials that are relevant to energy and other critical sectors. This research area, involving techniques like XPS and AES, is vital for the development of new materials and technologies (Gouder, 1998).
5. Translation of Research into Innovations
The translation of basic scientific research into practical innovations is a historical constant, from the discovery of fire to space exploration. Organizations like the National Collegiate Inventors and Innovators Alliance (NCIIA) play a significant role in this process by providing funding and support for STEM innovation, invention, and entrepreneurship, emphasizing the need for translating research into socially beneficial ventures (Giordan, Shartrand, Steig, & Weilerstein, 2011).
6. CPW Fed Antenna for WLAN/UNII Applications
The development of a simple uniplanar, high gain, microstrip antenna for WLAN and new UNII standards showcases the ongoing innovation in wireless communication technology. This research contributes to the enhancement of communication systems, particularly in congested spectral bands (Singla, Khanna, & Parkash, 2019).
7. Collaborative Environment for Environmental Models
Designing a collaborative distributed computing environment, as done for the Unified Air Pollution Model (UNI-DEM), is essential for large scientific applications. This approach facilitates remote development and data sharing among geographically dispersed scientists, enhancing collaborative research capabilities (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
8. Universal Protein Resource (UniProt) for Biological Research
UniProt, a database for retrieval, analysis, and visualization of human molecular interaction networks, supports biological research by maintaining a comprehensive protein sequence knowledgebase. It serves as a crucial platform for network-based investigations in biology and medicine (Morgat et al., 2010).
Propiedades
Número CAS |
219566-62-8 |
|---|---|
Nombre del producto |
Unii-2L779V9ymy |
Fórmula molecular |
C18H19NO4 |
Peso molecular |
313.35 |
Nombre IUPAC |
(2S,4R)-2-amino-4-[(E)-3-naphthalen-2-ylprop-2-enyl]pentanedioic acid |
InChI |
InChI=1S/C18H19NO4/c19-16(18(22)23)11-15(17(20)21)7-3-4-12-8-9-13-5-1-2-6-14(13)10-12/h1-6,8-10,15-16H,7,11,19H2,(H,20,21)(H,22,23)/b4-3+/t15-,16+/m1/s1 |
Clave InChI |
KNAYYBRIBNEIAL-ONEGZZNKSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CCC(CC(C(=O)O)N)C(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
LY339434; LY 339434 ; LY-339434. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(E)-3-(4-((2-(2-(1,1-difluoroethyl)-4-fluorophenyl)-6-hydroxybenzo[b]thiophen-3-yl)oxy)phenyl)acrylic acid](/img/structure/B608664.png)






